7,4'-dihydroxy-3'-methoxyisoflavone is a member of the class of 7-hydroxyisoflavones that is 7,4'-dihydroxyisoflavone substituted by a methoxy group at position 3'. It is isolated from the heart woods of Maackia amurensis subsp buergeri and Dalbergia louveli and exhibits antiplasmodial ativity. It has a role as a metabolite and an antiplasmodial drug. It is a methoxyisoflavone and a member of 7-hydroxyisoflavones.
3'-Methoxydaidzein
CAS No.: 21913-98-4
Cat. No.: VC21344460
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21913-98-4 |
---|---|
Molecular Formula | C16H12O5 |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3 |
Standard InChI Key | MUYAUELJBWQNDH-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O |
Chemical and Structural Properties of 3'-Methoxydaidzein
Basic Chemical Characteristics
3MOD is a methoxylated derivative of daidzein, featuring a hydroxyl group at the 7-position and a methoxy group at the 3'-position on its isoflavone backbone. Its systematic IUPAC name is 3-(3-methoxy-4-hydroxyphenyl)-7-hydroxy-4H-chromen-4-one, with synonyms including 7,4'-dihydroxy-3'-methoxyisoflavone and 3'-methoxy-4',7-dihydroxyisoflavone . Key physicochemical properties are summarized below:
The compound’s structure enables interactions with biological targets such as sodium channels and enzymes involved in oxidative stress .
Pharmacological Activities and Mechanisms
Voltage-Gated Sodium Channel Inhibition
3MOD’s most notable activity is its potent inhibition of VGSC subtypes Na<sub>V</sub>1.7, Na<sub>V</sub>1.8, and Na<sub>V</sub>1.3, which are critical in pain signaling . Preclinical studies demonstrate the following inhibitory concentrations (IC<sub>50</sub>):
VGSC Subtype | IC<sub>50</sub> | Role in Pain Pathways |
---|---|---|
Na<sub>V</sub>1.7 | 181 ± 14 nM | Peripheral pain transmission |
Na<sub>V</sub>1.8 | 397 ± 26 nM | Neuropathic and inflammatory pain |
Na<sub>V</sub>1.3 | 505 ± 46 nM | Central nervous system hyperexcitability |
By blocking these channels, 3MOD reduces neuronal excitability and attenuates acute and chronic pain in murine models without inducing addiction . For example, in chronic constriction injury (CCI) models, 3MOD (10 mg/kg, intraperitoneal) reduced mechanical allodynia by 60–70% compared to controls .
Antiplatelet Aggregation
The compound selectively inhibits collagen-induced platelet aggregation with IC<sub>50</sub> values of 12.3 µM (low collagen) and 61.5 µM (high collagen) . This specificity distinguishes it from nonsteroidal anti-inflammatory drugs (NSAIDs), which often target cyclooxygenase pathways .
Molecular Interactions and Targets
Sodium Channel Binding Dynamics
Molecular docking studies reveal that 3MOD binds to the voltage-sensing domain of Na<sub>V</sub>1.7 via hydrogen bonds with residues Tyr-1537 and Lys-1421, stabilizing the channel in an inactivated state . This interaction is critical for its analgesic efficacy .
Additional Targets
Beyond sodium channels, 3MOD shows affinity for:
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EGFR (epidermal growth factor receptor): Docking scores of -7.6 kcal/mol, suggesting potential anticancer applications .
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MAPK14: Inhibition of this kinase (-8.9 kcal/mol) may contribute to anti-inflammatory effects .
Pharmacokinetics and Structural Modifications
Bioavailability Challenges
Like many isoflavones, 3MOD suffers from poor oral bioavailability due to rapid glucuronidation and sulfation in the liver . In human aortic vascular smooth muscle cells (HAVSMCs), 3MOD is hydrolyzed into daidzein within 2 hours, followed by conjugation into inactive metabolites .
Synthetic Derivatives
To enhance solubility and stability, naphthalene-sulfonated derivatives (e.g., DD4 and DD5) have been synthesized. These derivatives exhibit:
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 263 nm) is the gold standard for quantifying 3MOD in biological matrices. Validation parameters include:
Mass Spectrometry
LC-MS/MS methods enable detection limits as low as 0.01 ng/mL, facilitating pharmacokinetic studies .
Therapeutic Applications and Future Directions
Pain Management
3MOD’s dual inhibition of Na<sub>V</sub>1.7 and Na<sub>V</sub>1.8 positions it as a candidate for neuropathic pain, with potential advantages over opioids (non-addictive) and gabapentin (fewer CNS side effects) .
Cardiovascular Health
By targeting collagen-induced platelet aggregation, 3MOD may reduce thrombosis risk without increasing bleeding tendencies .
Future Research
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Nanoparticle delivery systems to improve bioavailability.
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Combination therapies with NSAIDs or anticonvulsants for synergistic effects.
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Clinical trials to validate preclinical findings in humans.
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